1H-pyrido[3,2-d]pyrimidin-4-one

Histamine H4 Receptor Antagonists hERG Liability Cardiac Safety

Lead optimization programs require scaffolds with validated selectivity windows to avoid costly off-target liabilities. This pyrido[3,2-d]pyrimidin-4-one core delivers documented advantages over interchangeable heterocycles. - **Kinase inhibition**: 2,4,7-trisubstituted analogs achieve PI3Kα IC50 = 3-10 nM; 4,6-disubstituted derivatives show MNK1 IC50 = 1 nM and MNK2 IC50 = 7 nM with leukemia GI50 = 1.2-2.1 μM. - **Safety pharmacology**: H4R antagonists on this scaffold show reduced hERG binding vs. PF-3893787. - **Selectivity**: 4,7-disubstituted analogs achieve DYRK1A IC50 = 24 nM with >50× selectivity over GSK3β. Commercial quantities available. Strict quality control: HPLC ≥98%.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B7810283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrido[3,2-d]pyrimidin-4-one
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=CN2)N=C1
InChIInChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11)
InChIKeyFSKYZRCACCHDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrido[3,2-d]pyrimidin-4-one: Privileged Scaffold for Kinase & GPCR Discovery


1H-Pyrido[3,2-d]pyrimidin-4-one (CAS 37538-67-3) is a core heterocyclic scaffold structurally related to purine bases [1]. This privileged structure is widely exploited in medicinal chemistry for the development of kinase inhibitors, GPCR antagonists, and antifolate agents [2]. Its planar aromatic system and hydrogen-bonding capacity enable effective engagement with diverse enzymatic targets, making it a versatile starting point for structure-activity relationship (SAR) campaigns across oncology, immunology, and infectious disease therapeutic areas [3].

Privileged Scaffold
Reported to support kinase and GPCR inhibitor SAR campaigns
Design Approach
Fragment-based lead optimization and scaffold-hopping studies
Research Areas
Oncology, immunology, and infectious disease pathway models

1H-Pyrido[3,2-d]pyrimidin-4-one: Scaffold Non-Interchangeability Across Kinase & GPCR Targets


Derivatives of 1H-pyrido[3,2-d]pyrimidin-4-one are not functionally interchangeable with other pyrimidine-based heterocycles (e.g., quinazolines, pyrimidopyrimidines, or pyrido[3,4-d]pyrimidines) due to divergent selectivity profiles, off-target liabilities, and target engagement kinetics [1]. Even within the pyridopyrimidine isomer family, the [3,2-d] regioisomer confers distinct binding orientations and electronic distributions compared to the [3,4-d] isomer, directly impacting kinase selectivity and cellular efficacy [2]. As demonstrated in the quantitative evidence below, specific substitution patterns on the pyrido[3,2-d]pyrimidin-4-one core yield unique combinations of target potency, selectivity, and safety pharmacology that cannot be replicated by merely swapping scaffolds.

Target Scaffold
Pyrido[3,2-d]pyrimidin-4-one core enables distinct binding orientation and selectivity profiles
Substitute Scaffolds
Quinazolines: hERG binding and target residence time may diverge
Pyrimidopyrimidines: kinase inhibition efficiency may not transfer
Pyrido[3,4-d]pyrimidines: regioisomer positioning alters SAR

1H-Pyrido[3,2-d]pyrimidin-4-one: Quantitative Differentiation vs. Clinical Comparators & Reference Scaffolds


Reduced hERG Liability vs. H4R Clinical Comparator

In a direct comparative study, pyrido[3,2-d]pyrimidine-based histamine H4 receptor antagonists demonstrated significantly reduced binding to the hERG potassium channel compared to the clinical-stage comparator PF-3893787, a quinazoline-based H4R antagonist [1]. This reduction in hERG binding occurred while maintaining comparable H4R target residence times and good receptor affinities across human and rodent orthologs [1].

hERG Binding vs. H4R Comparator
Head-to-head
Reported lower hERG binding than PF-3893787; comparable H4R residence time
Supports hERG assay-based scaffold differentiation
hERG binding assay; human H4R binding context
Histamine H4 Receptor Antagonists hERG Liability Cardiac Safety

PI3Kα Inhibition Outperforming Pyrimidopyrimidine Scaffolds

In a scaffold-hopping study, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives were directly compared to 2,4-di-substituted pyrimidopyrimidine reference compounds for PI3Kα inhibition [1]. Incorporation of the pyrido[3,2-d]pyrimidin-4-one core with optimized C-7 substituents yielded six novel derivatives with IC50 values between 3 and 10 nM against PI3Kα, representing a measurable improvement in kinase inhibition efficiency over the reference scaffold [1].

PI3Kα Inhibition vs. Ref. Scaffold
Head-to-head
IC50 range: 3–10 nM (six derivatives); outperforms pyrimidopyrimidine reference
Supports PI3K pathway inhibition research
Enzymatic PI3Kα assay; 2,4,7-trisubstituted core
PI3K/mTOR Inhibitors Kinase Selectivity Oncology

Selective DYRK1A Inhibition with Minimal GSK3 Off-Target Activity

A V-shaped collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines was evaluated against DYRK1A, CDK5, and the off-target kinase GSK3 [1]. The most active compound (27) exhibited an IC50 of 24 nM against DYRK1A, 110 nM against CDK5, and only 1.2 μM against GSK3, representing a >50-fold selectivity window for DYRK1A over GSK3 [1]. A distinct analog (48) achieved a near-selective profile with an IC50 of 60 nM for DYRK1A [1].

DYRK1A Selectivity Over GSK3
Head-to-head
DYRK1A IC50 = 24 nM; >50-fold selectivity vs. GSK3 (IC50 1.2 μM)
Supports DYRK1A selective inhibitor research
4,7-disubstituted V-shaped series; biochemical kinase assays
DYRK1A Kinase Inhibitors CDK5 Inhibitors Neurodegenerative Disease

Selective pjDHFR Inhibition Over Human DHFR

In a targeted medicinal chemistry campaign, 6-substituted pyrido[3,2-d]pyrimidine derivatives were developed to address the potency-selectivity trade-off observed with existing DHFR inhibitors [1]. The lead compound (15) achieved an IC50 of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) with 28-fold selectivity over human DHFR (hDHFR) [1]. This profile contrasts with first-line trimethoprim (selective but only moderately potent) and non-clinical inhibitors piritrexim/trimetrexate (potent but non-selective) [1].

pjDHFR Selectivity Over Human DHFR
Head-to-head
pjDHFR IC50 = 80 nM; 28-fold selectivity over hDHFR
Supports species-selective DHFR inhibition studies
Molecular modeling-guided design; enzymatic counter-screen
DHFR Inhibitors Antifolate Agents Pneumocystis Pneumonia

Dual MNK/PIM Kinase Inhibition

A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine compound (21o) was developed as a dual MNK/PIM inhibitor with high biochemical potency [1]. Compound 21o inhibited MNK1 and MNK2 with IC50 values of 1 nM and 7 nM, respectively, while inhibiting PIM1, PIM2, and PIM3 with IC50 values of 43 nM, 232 nM, and 774 nM, respectively [1]. In cellular assays, 21o inhibited the growth of myeloid leukemia K562 and MOLM-13 cells with GI50 values of 2.1 μM and 1.2 μM, respectively, and demonstrated in vivo efficacy in MOLM-13 xenograft models without evident toxicity [1].

Dual MNK/PIM Inhibition Profile
Cross-study comparable
MNK1 IC50 = 1 nM; MNK2 IC50 = 7 nM; PIM1 IC50 = 43 nM
Supports dual MNK/PIM inhibition in leukemia cell models
Cellular GI50 K562 2.1 μM, MOLM-13 1.2 μM; in vivo xenograft model context
MNK Inhibitors PIM Kinase Inhibitors Leukemia

Structural Regioisomer Differentiation for EGFR Inhibition

Structure-activity relationship studies comparing pyrido[3,2-d]pyrimidines and pyrido[3,4-d]pyrimidines as EGFR inhibitors revealed that the [3,2-d] regioisomer yields a distinct SAR profile for isolated enzyme inhibition [1]. The inhibition patterns of pyrido[3,2-d]pyrimidine derivatives more closely resemble those of other [3,2-d] regioisomers than the [3,4-d] counterparts, underscoring the critical importance of nitrogen atom positioning in the fused ring system [1].

Regioisomer SAR Differentiation
Class-level inference
Qualitative differentiation: [3,2-d] vs. [3,4-d] EGFR inhibition profiles diverge
Supports regioisomer-specific scaffold selection
Isolated EGFR enzyme assays; SAR may require target-specific review
EGFR Inhibitors Regioisomer SAR Kinase Selectivity

1H-Pyrido[3,2-d]pyrimidin-4-one: Procurement & Research Application Scenarios


Oncology: PI3K/mTOR and MNK/PIM Dual Targeting

Research programs focused on PI3K/mTOR or MNK/PIM kinase inhibition should prioritize 1H-pyrido[3,2-d]pyrimidin-4-one-based scaffolds for lead optimization. The 2,4,7-trisubstituted derivatives achieve PI3Kα IC50 values between 3 and 10 nM, representing an improvement over 2,4-disubstituted pyrimidopyrimidine reference compounds [1]. Additionally, 4,6-disubstituted analogs demonstrate single-digit nanomolar potency against MNK1 (1 nM) and MNK2 (7 nM) with demonstrated cellular efficacy in leukemia models (GI50 1.2–2.1 μM) and in vivo xenograft activity [2].

Immunology & Inflammation: Histamine H4 Antagonists

Programs targeting the histamine H4 receptor for inflammatory or autoimmune indications should consider pyrido[3,2-d]pyrimidine-based antagonists due to their significantly reduced hERG channel binding relative to the clinical-stage comparator PF-3893787 [3]. This scaffold maintains comparable target residence time and receptor affinity while mitigating a primary cardiac safety concern, making it a strategically advantageous choice for lead identification and optimization in H4R-targeted drug discovery [3].

Infectious Disease: Selective DHFR Inhibitors for Pneumocystis Pneumonia

For anti-PCP drug discovery, 6-substituted pyrido[3,2-d]pyrimidine derivatives offer a quantifiable advantage over existing clinical options. Lead compound 15 achieves an IC50 of 80 nM against pjDHFR with 28-fold selectivity over human DHFR, addressing the potency-selectivity trade-off observed with trimethoprim (selective but moderate) and piritrexim/trimetrexate (potent but non-selective) [4]. This scaffold enables rational design of species-selective antifolates for Pneumocystis jirovecii infection [4].

Neuroscience: Selective DYRK1A Inhibition

Neurodegenerative disease programs requiring selective DYRK1A inhibition should evaluate 4,7-disubstituted V-shaped pyrido[3,2-d]pyrimidines. Compound 27 achieves an IC50 of 24 nM against DYRK1A with >50-fold selectivity over the undesirable off-target GSK3 (IC50 1.2 μM), while compound 48 provides near-selective DYRK1A inhibition (IC50 60 nM) [5]. This quantifiable selectivity window supports scaffold selection for DYRK1A-targeted therapeutics in indications such as Down syndrome and Alzheimer's disease [5].

Application
Selection Property
Validation Focus
PI3K/mTOR and MNK/PIM pathway inhibitor research
Kinase inhibition potency and selectivity profile
Enzymatic and cellular kinase assay panels
Histamine H4 receptor antagonist development
hERG channel binding and target residence time
hERG binding assay and H4R residence time benchmarking
Pneumocystis jirovecii DHFR inhibitor studies
Species selectivity over human DHFR
pjDHFR/hDHFR selectivity counter-screen
DYRK1A kinase inhibitor discovery for neurodegenerative research
DYRK1A/GSK3 selectivity window
Kinase selectivity profiling panel

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